
Brilliant Yellow
説明
Brilliant Yellow, also known as this compound, is a useful research compound. Its molecular formula is C26H18N4Na2O8S2 and its molecular weight is 624.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
pH指示薬
ブリリアントイエローは、pH指示薬として有用な共役アゾ染料です . 視覚的な転移間隔は6.5〜8.0で、オレンジ色から赤橙色に変化します . これにより、さまざまな科学および産業用途でpHの変化を検出するのに適しています。
バイオセンサー
ブリリアントイエローは、バイオセンサーとして広く使用されてきました . バイオセンサーは、生物学的分子を使用して環境中のさまざまな化学物質の存在を検出するデバイスです。ブリリアントイエローの特定の特性は、特定の用途のバイオセンサーを作成するために利用できます。
抗真菌剤
ブリリアントイエローのもう1つの用途は、抗真菌剤としての使用です . これは、特定の種類の真菌の成長を阻害するために使用でき、医療および農業用途で役立ちます。
抗エイズ剤
ブリリアントイエローは、抗エイズ(後天性免疫不全症候群)剤として使用されてきました . これは、HIV/エイズの治療薬として使用される可能性があることを示唆しています。
酵素活性アッセイ
ブリリアントイエローは、酵素活性の測定に使用されます . これらのアッセイは、酵素の活性を測定するテストであり、酵素は体内で化学反応を加速させるタンパク質です。ブリリアントイエローの特性は、このタイプのテストに役立ちます。
昆虫研究
ブリリアントイエローは、交尾中にオスのガからメスのガへの接種物の移動を決定するために使用されてきました . これは、他のタイプの昆虫研究でも使用できることを示唆しています。
作用機序
Target of Action
Brilliant Yellow, also known as Direct Yellow 4, primarily targets the Vesicular Glutamate Transporters (VGLUTs) . VGLUTs are integral membrane proteins responsible for the uptake of glutamate into synaptic vesicles, playing a crucial role in glutamatergic neurotransmission.
Mode of Action
This compound acts as a potent and selective inhibitor of VGLUTs . By inhibiting these transporters, it disrupts the normal function of glutamatergic neurotransmission, which can lead to alterations in neural signaling.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic transmission in hippocampal neurons . This pathway is critical for various neural functions, including learning and memory. Disruption of this pathway by this compound can lead to significant changes in these functions.
Pharmacokinetics
It’s known that this compound isnot membrane-permeable , which may limit its bioavailability and distribution within the body.
Result of Action
The inhibition of VGLUTs by this compound can lead to a decrease in glutamate release from the presynaptic neuron, thereby modulating glutamatergic neurotransmission . This can result in changes in neural signaling, potentially affecting various brain functions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its color changes from yellow at pH 6.4 to red-orange at pH 8.0 , indicating that its activity may be affected by the pH of its environment.
生化学分析
Biochemical Properties
Brilliant Yellow plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used as a biosensor and in assays for enzyme activity . This compound interacts with enzymes such as vesicular glutamate transporters (VGLUTs), inhibiting their activity . This interaction is crucial for studying the role of VGLUTs in neurotransmission and related pathologies . Additionally, this compound has been reported to interact with proteins involved in cellular signaling pathways, influencing their activity and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to inhibit vesicular glutamate transporters, which play a critical role in glutamate synaptic transmission . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of VGLUTs can alter the concentration of glutamate in synaptic vesicles, affecting neurotransmitter release and signaling . Moreover, this compound has been used as an anti-fungal agent and in assays for enzyme activity, indicating its broad range of cellular effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to vesicular glutamate transporters, inhibiting their activity by blocking the uptake of glutamate into synaptic vesicles . This inhibition is highly specific, with a Ki value of 12 nM . The compound’s structure-activity relationship studies and molecular modeling have identified the potent inhibitory pharmacophore of this compound . Additionally, this compound’s interactions with proteins involved in cellular signaling pathways can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is photodegradable, meaning it can degrade upon exposure to light . This property is important to consider when using this compound in experiments, as its stability and activity may decrease over time. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in assays for enzyme activity and as a biosensor . The compound’s stability and degradation must be carefully monitored to ensure accurate and reliable results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit vesicular glutamate transporters without causing significant toxicity . At higher doses, the compound may exhibit cytotoxic effects due to its highly charged sulfonic acid groups . Studies have shown that this compound’s inhibition of VGLUTs is dose-dependent, with higher doses leading to more pronounced effects on glutamate uptake and neurotransmission . It is essential to determine the appropriate dosage to balance efficacy and safety in animal models.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a VGLUT inhibitor. The compound interacts with enzymes and cofactors involved in glutamate metabolism, affecting metabolic flux and metabolite levels . This compound’s inhibition of VGLUTs can alter the concentration of glutamate in synaptic vesicles, impacting neurotransmitter release and signaling . Additionally, the compound’s photodegradability suggests that it may undergo metabolic degradation upon exposure to light .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s highly charged sulfonic acid groups facilitate its binding to specific transporters, allowing it to be taken up by cells . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity . The compound’s distribution within tissues is also affected by its interactions with binding proteins, which can modulate its transport and accumulation .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with biomolecules. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This compound’s interactions with vesicular glutamate transporters and other proteins involved in cellular signaling pathways can affect its activity and function at the subcellular level . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and effects on cellular function.
特性
IUPAC Name |
disodium;5-[(4-hydroxyphenyl)diazenyl]-2-[2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O8S2.2Na/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDIUICHQPKMNH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4Na2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062814 | |
| Record name | Sodium 4,4'-bis(p-hydroxyphenylazo)-2,2'-vinylenedibenzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3051-11-4 | |
| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[2-(4-hydroxyphenyl)diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 4,4'-bis(p-hydroxyphenylazo)-2,2'-vinylenedibenzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4,4'-bis(p-hydroxyphenylazo)-2,2'-vinylenedibenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


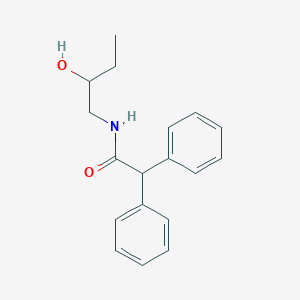
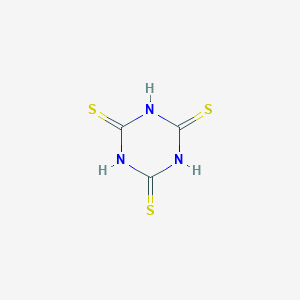
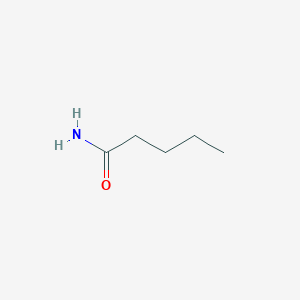
![2,4-Dimethylbenzo[d]thiazole](/img/structure/B147675.png)

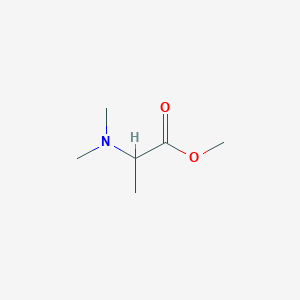
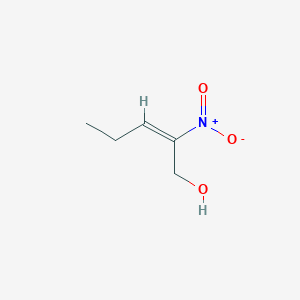
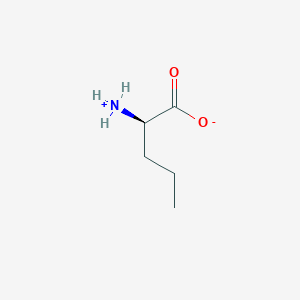
![[(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B147685.png)
![(2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one](/img/structure/B147686.png)
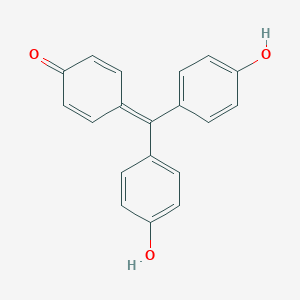
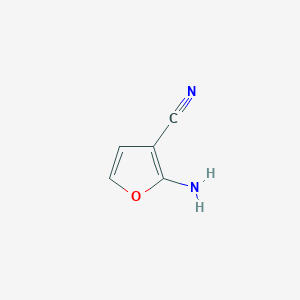
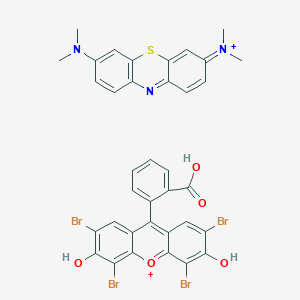
![5-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B147701.png)
